N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide
Description
N-{[4-(4-Bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a sulfanyl acetamide moiety at position 5, and a 3-fluorobenzamide group at position 2. Its structural complexity arises from the integration of halogenated aromatic systems (bromine, fluorine) and carbamoyl-sulfanyl linkages, which are known to influence both physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrFN5O2S/c1-16-4-2-7-20(12-16)29-23(33)15-35-25-31-30-22(32(25)21-10-8-18(26)9-11-21)14-28-24(34)17-5-3-6-19(27)13-17/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWALCFKKLLPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the bromophenyl group, and coupling with the fluorobenzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
- Target Compound :
- Position 4 : 4-Bromophenyl group.
- Position 5 : Sulfanyl group linked to a (3-methylphenyl)carbamoyl-methyl chain.
- Position 3 : 3-Fluorobenzamide substituent.
- Analog 1 : 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide ()
- Differs in the substituent at position 5 (3-pyridinyl vs. carbamoyl-methyl) and the acetamide’s aryl group (3-fluoro-4-methylphenyl vs. 3-fluorobenzamide).
- Analog 2: 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide () Features an amino group at position 4 and a 2-fluorophenyl group at position 5, highlighting the impact of halogen positioning.
Halogen and Functional Group Variations
- Bromine at the para position of the phenyl ring is a common feature (), but substitution with chlorine or fluorine alters electronic properties and binding affinity .
- The (3-methylphenyl)carbamoyl-methyl chain in the target compound is unique compared to simpler alkyl or aryl sulfanyl groups in analogs (e.g., pyridinyl in or trifluoromethylphenyl in ).
Antimicrobial Activity
- Target Compound : Predicted activity based on the 4-bromophenyl and fluorobenzamide groups, which enhance membrane penetration and enzyme inhibition .
- Analog 3 : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides () exhibited MIC values of 12.5–50 µg/mL against E. coli and S. aureus. Electron-withdrawing groups (e.g., -Br, -F) improved activity .
- Analog 4 : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () showed moderate anticancer activity, suggesting bromine’s role in cytotoxicity.
Enzyme Inhibition
Physicochemical Properties
Spectral Data
- UV-Vis : Analog 6 (4-[(4-bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide) showed λmax at 255 nm (log ε = 4.18 in CH3OH), characteristic of bromophenyl absorption .
- IR : Triazole-thiones exhibit νC=S at 1247–1255 cm<sup>−1</sup> and νNH at 3278–3414 cm<sup>−1</sup> (), consistent with the target compound’s tautomeric form.
Solubility and Stability
- The 3-fluorobenzamide group enhances lipophilicity, while the sulfanyl linkage improves water solubility compared to non-sulfonated analogs .
Data Tables
Table 2: Spectral Properties
| Compound ID | UV λmax (nm) | IR Bands (cm<sup>−1</sup>) | Reference |
|---|---|---|---|
| Target Compound | ~255 (Predicted) | νC=S: 1247–1255 | |
| Analog 6 () | 255.5 (CH3OH) | νC=O: 1663–1682 |
Biological Activity
N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and fluorobenzamide groups suggests potential interactions with various biological targets. The structural complexity may contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell membranes.
- Anticancer Properties : Some triazole derivatives have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific interactions with proteins involved in cell cycle regulation are critical for their efficacy.
- Enzyme Inhibition : Compounds containing triazole moieties often act as enzyme inhibitors, particularly against enzymes like carbonic anhydrase and various kinases, which are crucial in cancer and metabolic pathways.
Biological Activity Data
A summary of biological activity data related to similar compounds can be found in the following table:
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 1.61 µg/mL | |
| Compound B | Anticancer | 0.98 µM | |
| Compound C | Enzyme Inhibition | 0.45 µM |
Study 1: Anticancer Activity
A study evaluated a series of triazole derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole compounds. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
